1-(3-Bromopropyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(3-Bromopropyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with a bromopropyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. For example, the reaction of an alkene with a dihalocarbene generated from a haloform and a strong base can yield cyclopropane derivatives . Another method involves the use of the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of efficient catalysts and controlled reaction environments ensures the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of more stable compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Cyclopropane Ring Opening: Acidic or basic conditions can facilitate the ring-opening reactions, often using catalysts like palladium or nickel.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropane derivatives with various functional groups.
Oxidation and Reduction: Products include amines, carboxylic acids, and other derivatives.
Cyclopropane Ring Opening: Products include linear or branched aliphatic compounds.
Scientific Research Applications
1-(3-Bromopropyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)cyclopropane-1-carbonitrile exerts its effects involves its ability to undergo various chemical transformations. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carbonitrile: Lacks the bromopropyl group, making it less reactive in substitution reactions.
1-(3-Chloropropyl)cyclopropane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(3-Bromopropyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, affecting its chemical behavior and applications.
Uniqueness
1-(3-Bromopropyl)cyclopropane-1-carbonitrile is unique due to the presence of both a bromopropyl group and a nitrile group on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H10BrN |
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Molecular Weight |
188.06 g/mol |
IUPAC Name |
1-(3-bromopropyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H10BrN/c8-5-1-2-7(6-9)3-4-7/h1-5H2 |
InChI Key |
KOUYWRWBKLVMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCCBr)C#N |
Origin of Product |
United States |
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